molecular formula C19H22FN3O3 B173979 Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate CAS No. 105404-65-7

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Número de catálogo: B173979
Número CAS: 105404-65-7
Peso molecular: 359.4 g/mol
Clave InChI: CIADNHRRTXHFIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS: 105404-65-7) is a fluoroquinolone-derived compound structurally related to ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid), a widely used antibiotic . This compound serves as a key intermediate in synthesizing derivatives with enhanced pharmacological profiles, such as anticancer and antimicrobial agents .

Análisis Bioquímico

Biochemical Properties

The compound interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions

Cellular Effects

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are currently being studied.

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Actividad Biológica

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-tubercular research. The following sections will detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 105404-65-7
  • Molecular Formula : C_{17}H_{19}F_{1}N_{2}O_{3}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the cyclization of substituted piperazine derivatives with appropriate quinoline precursors. The detailed synthetic pathway can be found in patents and literature discussing similar compounds .

Antibacterial Activity

This compound exhibits significant antibacterial properties. In vitro studies have shown that it is effective against various strains of bacteria, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported in a range from 0.44 µM to 34.02 µM , indicating potent antibacterial activity .

Bacterial StrainMIC (µM)
Staphylococcus aureus0.44
Escherichia coli0.80

Anti-Tubercular Activity

Research indicates that this compound also possesses anti-tubercular properties. A study evaluated a series of compounds related to ethyl 1-cyclopropyl-6-fluoro derivatives against Mycobacterium tuberculosis H37Rv, revealing MIC values ranging from 7.32 µM to 136.10 µM .

CompoundMIC (µM)
Ethyl 1-cyclopropyl ...7.32 - 136.10

The precise mechanism by which ethyl 1-cyclopropyl-6-fluoro compounds exert their biological effects is not fully elucidated; however, it is hypothesized that these compounds may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription .

Study on Antibacterial Efficacy

A notable study conducted by researchers synthesized a series of quinoline derivatives and evaluated their antibacterial efficacy. Among these, ethyl 1-cyclopropyl derivatives demonstrated superior activity against both S. aureus and E. coli, suggesting that structural modifications significantly enhance antibacterial potency .

Anti-Tubercular Evaluation

In another study focused on anti-tubercular activity, ethyl 1-cyclopropyl compounds were subjected to cytotoxicity tests alongside their MIC evaluations against Mycobacterium tuberculosis. The results indicated that while maintaining efficacy against the pathogen, these compounds exhibited low cytotoxic effects on mammalian cells, highlighting their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

  • Chemical Formula : C19_{19}H22_{22}FN3_3O3_3
  • CAS Number : 105404-65-7
  • Molecular Weight : 345.39 g/mol

The compound features a quinoline core with modifications that enhance its biological activity. The presence of a piperazine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antibacterial Applications

Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been studied for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains.

Case Study: Synthesis and Antimicrobial Testing

A study synthesized several derivatives of the compound by reacting it with different substituted acetophenones. The resulting compounds were tested for their antibacterial efficacy using the broth dilution method. Notably, some derivatives demonstrated comparable or superior activity to standard antibiotics like ciprofloxacin .

Key Findings:

  • Compounds derived from ethyl 1-cyclopropyl-6-fluoro-4-oxo showed varying degrees of antibacterial activity.
  • The most effective derivative exhibited a minimum inhibitory concentration (MIC) lower than that of ciprofloxacin, indicating potential as a new antibacterial agent.

Potential Therapeutic Uses

Beyond its antibacterial applications, research suggests potential uses in treating other conditions due to its structural similarity to other quinolone derivatives known for anti-inflammatory and analgesic properties. The versatility of the piperazine ring allows for modifications that could lead to enhanced efficacy against different targets.

Análisis De Reacciones Químicas

Propargylation of the Piperazine Moiety

The piperazinyl group at position 7 undergoes propargylation to introduce alkyne functionality for further click chemistry applications.

Reaction Protocol :

  • Substrate : ECF or its carboxylic acid precursor

  • Reagents : Propargyl bromide (1.2 eq), NaHCO<sub>3</sub> (1.2 eq)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 100°C, 48 hours

  • Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-prop-2-ynyl-piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Key Characterization Data :

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.71 (s, 1H, Ar-H), 7.97 (d, J = 13.08 Hz, 1H), 3.8 (s, 2H), 2.28 (s, 1H) .

  • Yield : 73%

Click Chemistry for Triazole Conjugates

The alkyne-functionalized ECF reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole conjugates. These derivatives are explored for enhanced antibacterial activity .

General Procedure :

  • Substrate : Propargylated ECF

  • Reagents : Aryl azide (1 eq), CuSO<sub>4</sub>·5H<sub>2</sub>O (0.1 eq), sodium ascorbate (0.2 eq)

  • Solvent : CH<sub>3</sub>OH/H<sub>2</sub>O (1:1)

  • Conditions : Room temperature, 12 hours

Example Conjugate :
Ethyl-7-(4-((1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate :

  • Molecular Formula : C<sub>30</sub>H<sub>31</sub>FN<sub>6</sub>O<sub>4</sub>

  • MS (m/z) : 559.2459 [M + H]<sup>+</sup>

  • <sup>13</sup>C NMR : δ 196.5 (−CO), 165.7 (−CO), 154.3, 148.0

Modification of the Cyclopropyl Group

The cyclopropyl ring can be substituted via nucleophilic aromatic substitution. For example, reaction with 2,4-difluorophenyl isothiocyanate introduces fluorinated aryl groups .

Reaction Conditions :

  • Substrate : ECF

  • Reagent : 2,4-Difluorophenyl isothiocyanate (1 eq)

  • Solvent : CH<sub>2</sub>Cl<sub>2</sub>

  • Catalyst : Triethylamine (1 eq)

  • Product : 1-(2,4-Difluorophenyl)-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Key Data :

  • Yield : 58%

  • <sup>1</sup>H NMR : δ 8.50 (s, 1H), 7.25 (d, J = 6.55 Hz, 1H), 1.40–1.26 (m, 5H) .

Hydrolysis of the Ethyl Ester

The ethyl ester group is hydrolyzed under basic conditions to regenerate the carboxylic acid, a precursor for further derivatization.

Reaction Protocol :

  • Substrate : ECF

  • Reagent : NaOH (2 eq)

  • Solvent : H<sub>2</sub>O/EtOH (1:1)

  • Conditions : Reflux, 4 hours

  • Product : 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Applications :

  • Serves as an intermediate for metal complexes or prodrugs .

Comparative Reactivity of ECF Derivatives

Reaction TypeKey Functional Group ModifiedTypical Yield (%)Biological Relevance
EsterificationCarboxylic acid → Ester65–73Enhanced lipophilicity
PropargylationPiperazine → Alkyne70–75Click chemistry applications
Triazole ConjugationAlkyne → Triazole60–68Antibacterial optimization
Cyclopropyl SubstitutionCyclopropyl → Aryl55–60SAR studies

Q & A

Basic Questions

Q. What are the common synthetic routes for this compound?

The synthesis typically begins with ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a precursor. Piperazine is introduced at position 7 via nucleophilic substitution in polar aprotic solvents (e.g., DMF) under reflux. Decarboxylation may occur during this step, necessitating precise temperature control . Alternative methods involve nitrosation of the piperazine moiety using sodium nitrite in acidic conditions, followed by recrystallization for purification . Cyclopropanation is achieved via substitution of ethyl 6-fluoro-7-piperazinyl derivatives with cyclopropylamine under high-pressure conditions .

Q. How is the molecular structure characterized in crystallographic studies?

Single-crystal X-ray diffraction (XRD) is the primary method. Key parameters include triclinic crystal systems (space group P1), unit cell dimensions (e.g., a = 8.378 Å, b = 9.625 Å, c = 10.328 Å), and intermolecular interactions like C–H⋯O and C–H⋯Cl, which stabilize the lattice . Data-to-parameter ratios (>12:1) and R factors (<0.1) ensure reliability .

Q. What analytical techniques confirm synthetic purity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. XRD validates crystalline purity, while absorption corrections (e.g., multi-scan methods) minimize experimental artifacts . Mass spectrometry (MS) and infrared (IR) spectroscopy further corroborate molecular integrity .

Q. What role does the piperazine substituent play in pharmacological activity?

The piperazinyl group enhances bacterial target binding (e.g., DNA gyrase) by increasing solubility and modulating electronic effects. Substitutions at the piperazine nitrogen (e.g., nitroso or methyl groups) alter antibacterial potency and pharmacokinetics .

Q. How is antimicrobial activity evaluated?

Microbroth dilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative strains. Structural analogs are tested to establish structure-activity relationships (SAR), with modifications at positions 1 (cyclopropyl) and 7 (piperazinyl) significantly influencing efficacy .

Advanced Questions

Q. How can synthetic impurities be controlled during preparation?

Impurities like decarboxylated byproducts arise during piperazine condensation. Process optimization (e.g., shorter reaction times, lower temperatures) minimizes these. Analytical monitoring via HPLC-MS identifies impurities, while recrystallization from ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in antimicrobial data among derivatives?

Contradictions arise from substituent electronic/steric effects. For example, nitroso-piperazine derivatives exhibit reduced activity due to decreased basicity, while methyl-piperazine analogs show enhanced potency . Dose-response curves and time-kill assays clarify ambiguities, with molecular docking explaining binding affinity variations .

Q. How do crystal packing interactions influence physicochemical properties?

C–H⋯O (3.065–3.537 Å) and C–H⋯Cl (3.431–3.735 Å) interactions in triclinic systems enhance thermal stability but reduce aqueous solubility. Crystal engineering (e.g., co-crystallization with carboxylic acids) can modulate solubility without compromising antibacterial activity .

Q. What computational methods predict target binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations model DNA gyrase interactions. Docking studies correlate piperazine orientation with inhibitory activity, validated by MIC data .

Q. How does introducing a nitroso group affect stability and activity?

Nitrosation of piperazine (e.g., using NaNO₂/HCl) increases oxidative instability but provides a handle for further functionalization. Stability is assessed via accelerated degradation studies (40°C/75% RH), while bioactivity losses are attributed to reduced basicity and altered hydrogen-bonding capacity .

Comparación Con Compuestos Similares

Structural Analogues

2.1.1 Ciprofloxacin and Derivatives
  • Ciprofloxacin (CIP): The parent molecule lacks the ethyl ester, featuring a carboxylic acid group. CIP is sparingly soluble in water and alcohols but insoluble in nonpolar solvents . Its antibacterial activity stems from DNA gyrase inhibition.
  • Methyl Ester Analog (Compound 2): Synthesized via esterification of CIP with methanol, this derivative (methyl instead of ethyl ester) showed 85% yield and similar solubility trends. It serves as a precursor for further functionalization .
  • 2,3-Dihydroxypropyl Ester (Compound 5) : Exhibited superior anticancer activity (IC₅₀ = 7.83 μg/mL) compared to the ethyl ester, attributed to enhanced cellular uptake via the ester moiety .
2.1.2 Piperazine-Modified Derivatives
  • Propargyl-Substituted Piperazine (Compound 2 in ) : Replacing the ethyl ester with a propargyl group on piperazine improved reactivity for click chemistry, enabling rapid synthesis of triazole-containing derivatives with retained antibacterial activity .
  • Benzoyl-Piperazine Derivative (Compound 6c) : Demonstrated potent antimicrobial activity (MIC = 2 μg/mL against Proteus mirabilis), highlighting the role of bulky aromatic groups in enhancing target affinity .
2.1.3 Core Fluorine and Cyclopropyl Modifications
  • Ethyl 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 71083-06-2): Lacks the cyclopropyl and piperazinyl groups, reducing antibacterial potency but retaining partial quinolone activity (structural similarity: 0.92) .
  • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 93107-30-3): Additional fluorine at C7 enhances Gram-negative activity but reduces solubility (similarity: 0.79) .

Physicochemical and Pharmacological Properties

Compound Solubility Profile Key Biological Activity Synthesis Yield (%)
Ethyl ester (Target) Moderate in alcohols, low in water Intermediate for derivatives N/A
Ciprofloxacin (CIP) Low in water, alcohols Broad-spectrum antibacterial N/A
Methyl ester (Compound 2) Similar to ethyl ester Precursor for N-nitrosamine impurities 85
2,3-Dihydroxypropyl ester (Compound 5) High polarity, improved aqueous solubility Anticancer (IC₅₀ = 7.83 μg/mL) 70–85

Propiedades

IUPAC Name

ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADNHRRTXHFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634520
Record name Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105404-65-7
Record name Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.